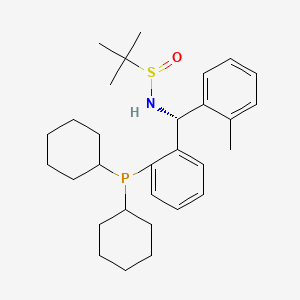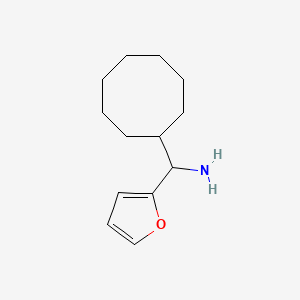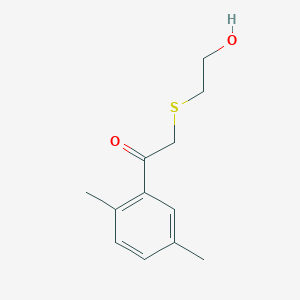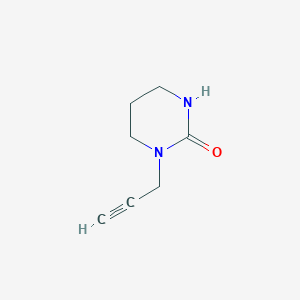
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a tert-butoxymethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of the tert-butoxymethyl group: This can be done by reacting the cyclobutane with tert-butyl alcohol in the presence of an acid catalyst.
Bromomethylation: The final step involves the bromomethylation of the cyclobutane ring, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(tert-butoxymethyl)cyclobutane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be used in the synthesis of pharmaceutical agents.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane would depend on its specific application. For example, in a nucleophilic substitution reaction, the bromomethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclobutane ring.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(tert-butoxymethyl)cyclobutane: Similar structure but with a chlorine atom instead of a bromine atom.
1-(Bromomethyl)-1-(methoxymethyl)cyclobutane: Similar structure but with a methoxymethyl group instead of a tert-butoxymethyl group.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2,3)12-8-10(7-11)5-4-6-10/h4-8H2,1-3H3 |
InChI Key |
VDBINLDGDVQWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


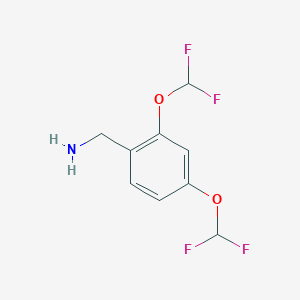

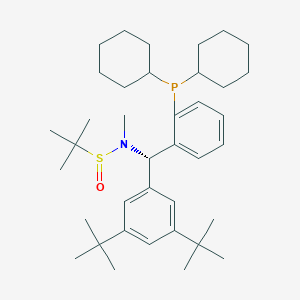
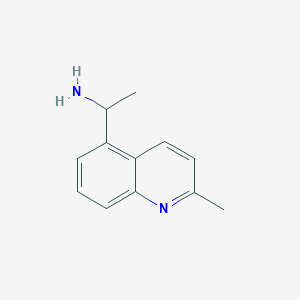
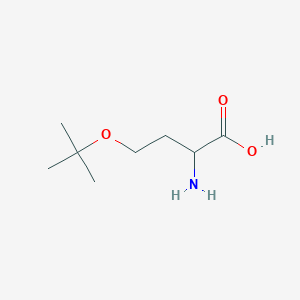

![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
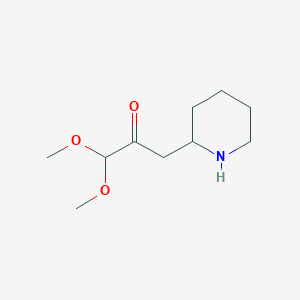
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
